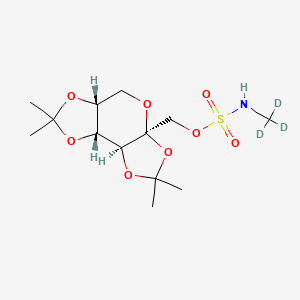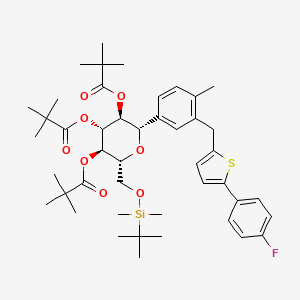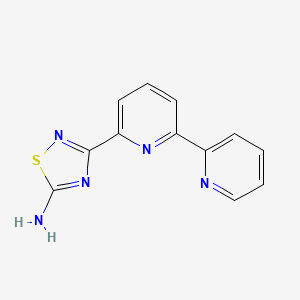
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is an organic compound that features a bipyridine moiety linked to a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its ability to act as a ligand in coordination chemistry, while the thiadiazole ring imparts unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of the “1,2,4-triazine” methodology to prepare 2,2’-bipyridine-6-carboxylic acid esters, which are then modified to introduce the thiadiazole ring . The reaction conditions often include the use of reagents such as triethylamine, triphenylphosphine, chloroform, and carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing the use of toxic reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The bipyridine unit can be oxidized under certain conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can lead to the formation of N-oxides, while reduction of the thiadiazole ring can yield amine derivatives .
Applications De Recherche Scientifique
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves its ability to coordinate with metal ions. The bipyridine unit acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic and electron transfer processes, influencing molecular targets and pathways involved in biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
1,10-Phenanthroline: Another bidentate ligand with a similar structure and applications.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and has different electronic properties compared to 2,2’-bipyridine.
Uniqueness
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for applications requiring specific electronic characteristics, such as in the development of advanced materials and catalysts .
Propriétés
Numéro CAS |
1179362-70-9 |
|---|---|
Formule moléculaire |
C12H9N5S |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
3-(6-pyridin-2-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-6-3-5-9(15-10)8-4-1-2-7-14-8/h1-7H,(H2,13,16,17) |
Clé InChI |
SKUKSBXSVNARHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


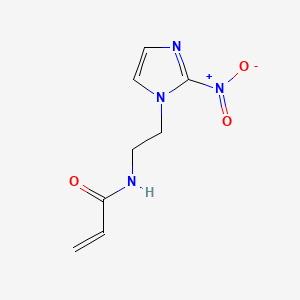
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
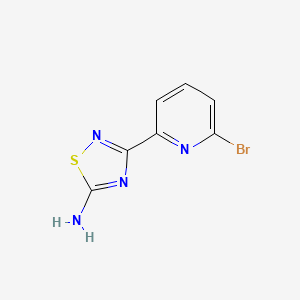
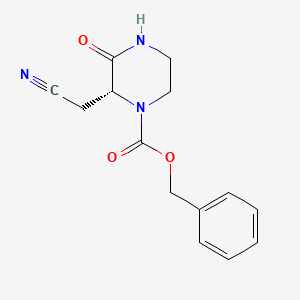

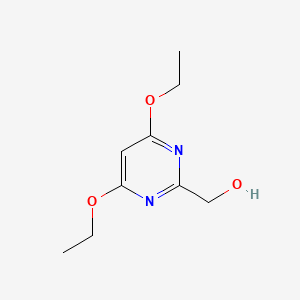

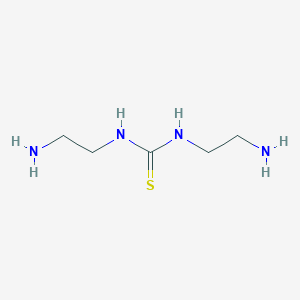
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)

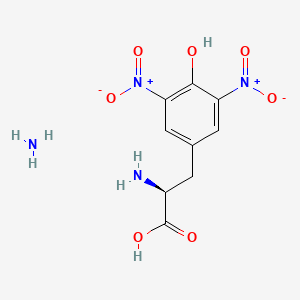
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
